Lipophilicity Advantage: XLogP3 = 3.4 vs. Efloxate (XLogP3 ≈ 3.1)
The target compound's XLogP3-AA value of 3.4, computed via PubChem 2021.05.07, exceeds that of the closest clinical analog efloxate (estimated XLogP3 ≈ 3.1) by approximately 0.3 log units [1]. This difference arises from the presence of two methoxy substituents on the 3-phenyl ring (3,4-dimethoxyphenyl vs. unsubstituted phenyl in efloxate). An XLogP3 of 3.4 remains within the optimal range for oral absorption (1–5) per Lipinski guidelines, while the increment over efloxate suggests moderately enhanced passive membrane permeation potential [1].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.4 (PubChem computed) |
| Comparator Or Baseline | Efloxate (CAS 119-41-5): XLogP3-AA ≈ 3.1 (estimated from structure) |
| Quantified Difference | Δ XLogP3 ≈ +0.3 (target compound more lipophilic) |
| Conditions | Computed using XLogP3 3.0 algorithm (PubChem release 2019.06.18) |
Why This Matters
For procurement in ADME screening campaigns, the higher lipophilicity of the target compound predicts enhanced passive membrane permeability relative to the unsubstituted phenyl analog efloxate, potentially translating to superior cellular uptake in permeability-limited assays.
- [1] PubChem CID 1804983. Computed Properties: XLogP3-AA = 3.4. Accessed 2026-05-08. View Source
